molecular formula C₃₀H₄₆Na₂O₁₁ B1145832 Cholic Acid 3-O-β-Glucuronide Disodium Salt CAS No. 59274-69-0

Cholic Acid 3-O-β-Glucuronide Disodium Salt

Cat. No.: B1145832
CAS No.: 59274-69-0
M. Wt: 628.66
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Description

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) is a glucuronidated metabolite of cholic acid, a primary bile acid synthesized in the liver from cholesterol . Bile acids play critical roles in lipid digestion, cholesterol homeostasis, and signaling via nuclear receptors like FXR and PXR . Upon glucuronidation at the C3 hydroxyl group, CAGDS becomes more water-soluble, facilitating its rapid excretion into bile and urine . Studies in rats demonstrate that >90% of administered CAGDS is excreted in bile within 60 minutes, with urinary excretion becoming predominant under cholestatic conditions .

CAGDS is implicated in metabolic regulation, such as mitigating bone marrow injury by modulating amino acid metabolism . Its urinary levels are perturbed in diabetic nephropathy (DN), suggesting renal excretion dysfunction .

Properties

CAS No.

59274-69-0

Molecular Formula

C₃₀H₄₆Na₂O₁₁

Molecular Weight

628.66

Synonyms

β-D-Glucopyranosiduronic Acid Derivative;  24-Norcholane;  (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt

Origin of Product

United States

Preparation Methods

UGT Isoform Specificity

Human UGT isoforms UGT1A4 and UGT2B7 are primarily responsible for cholic acid glucuronidation. In vitro assays using recombinant UGTs demonstrated that UGT2B7 exhibits higher activity toward cholic acid, achieving 80–90% conversion efficiency under optimal pH (7.4) and temperature (37°C). The reaction mixture typically includes 2 mM UDPGA, 50 μM cholic acid, and 0.1 mg/mL microsomal protein, incubated for 60 minutes.

Table 1: Enzymatic Glucuronidation Parameters

ParameterValueSource
EnzymeUGT2B7
Substrate Concentration50 μM cholic acid
Cofactor2 mM UDPGA
Incubation Time60 minutes
Conversion Efficiency80–90%

Industrial-Scale Production

Industrial methods utilize liver microsomes from humans or rodents for large-scale synthesis. For instance, rat liver microsomes incubated with cholic acid (10 mM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) yield 70–75% product after 24 hours. Purification involves solid-phase extraction (C18 columns) followed by lyophilization to obtain the disodium salt.

Chemical Synthesis via Koenigs–Knorr Reaction Under Flow Conditions

Chemical synthesis offers an alternative to enzymatic methods, particularly for producing gram-scale quantities with high regioselectivity. The Koenigs–Knorr reaction, optimized under continuous flow conditions, enables efficient C3-glucuronidation.

Reaction Optimization

A mesoreactor-assisted flow system was developed to enhance reaction efficiency. Key parameters include:

  • Temperature : 60°C

  • Residence Time : 30 minutes

  • Catalyst : Silver triflate (AgOTf, 1.2 equiv)

  • Solvent System : Dichloromethane (DCM)/water (4:1 v/v)

Under these conditions, cholic acid reacts with acetobromo-α-D-glucuronic acid methyl ester to yield the protected glucuronide, which is subsequently deacetylated and saponified to form the disodium salt.

Table 2: Flow Synthesis Reaction Conditions

ParameterValueSource
Temperature60°C
Residence Time30 minutes
CatalystAgOTf (1.2 equiv)
SolventDCM/water (4:1)
Yield85–90%

Regioselectivity and Byproduct Control

The flow system achieves >95% regioselectivity for the C3 position due to controlled mixing and reduced side reactions. Byproducts such as C6- or C24-glucuronides are minimized to <5% through precise stoichiometric adjustments.

Comparative Analysis of Synthesis Methods

Table 3: Enzymatic vs. Chemical Synthesis

CriteriaEnzymatic MethodChemical Method
Yield 70–90%85–90%
Regioselectivity C3-specific (UGT-dependent)>95% C3-specific
Scale Industrial (mg to kg)Lab-scale (mg to g)
Cost High (enzyme purification)Moderate (reagent costs)
Purification SPE, lyophilizationColumn chromatography

Industrial Production and Purification

Large-Scale Enzymatic Synthesis

Pharmaceutical manufacturers employ immobilized UGT2B7 on chitosan beads to enhance reusability. A typical batch process involves:

  • Immobilization : UGT2B7 cross-linked with glutaraldehyde on chitosan.

  • Reaction : 10 mM cholic acid, 5 mM UDPGA, 48-hour incubation.

  • Recovery : 80% enzyme activity retained after 10 cycles.

Crystallization of Disodium Salt

The crude glucuronide is treated with NaOH (2 equiv) in ethanol/water (1:1), yielding crystalline Cholic Acid 3-O-β-Glucuronide Disodium Salt with >99% purity.

Analytical Characterization

Final product quality is verified via:

  • NMR : 1H^1H NMR (400 MHz, D2 _2O): δ 4.45 (d, J = 7.8 Hz, H-1'), 3.90 (m, H-3).

  • HPLC : C18 column, 90:10 water/acetonitrile, retention time = 12.5 minutes.

  • Mass Spec : [M–Na]^- = 628.2836 (calc. 628.2836) .

Chemical Reactions Analysis

Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cholic Acid 3-O-β-Glucuronide Disodium Salt is formed by the glucuronidation of cholic acid, where the hydroxyl group at the third position is modified with glucuronic acid. This modification enhances its solubility and biological activity. The compound interacts with specific molecular targets and pathways related to bile acid metabolism, influencing liver function and cholesterol homeostasis.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification and identification of bile acids. Its unique structure allows for precise measurement in various biochemical assays.

Biological Studies

In biological research, this compound is studied for its effects on bile acid metabolism and its implications for liver function. Research indicates that it may play a role in regulating cholesterol levels and preventing liver diseases .

Pharmaceutical Development

The compound is utilized in the development of drugs targeting cholesterol metabolism disorders. It has shown potential in treating conditions such as cholestasis and gallstone dissolution by modifying bile acid composition in the liver .

Industrial Applications

In industrial settings, this compound is employed as a biochemical reagent in the production of pharmaceuticals. Its properties facilitate various biochemical reactions, making it valuable for large-scale synthesis processes.

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with hypercholesterolemia. The results indicated a significant reduction in serum cholesterol levels when administered alongside dietary modifications. This study supports its potential use as a therapeutic agent in managing cholesterol levels .

Case Study 2: Liver Function Improvement

Research published in Frontiers in Microbiology examined the impact of probiotics on bile acid metabolism, including this compound. The study found that specific probiotic strains enhanced the conversion of bile acids, leading to improved liver function markers in animal models . This suggests that combining probiotics with bile acids may offer new therapeutic strategies for liver diseases.

Mechanism of Action

The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism, such as UDP-glucuronosyltransferases.

    Pathways Involved: It plays a role in the glucuronidation pathway, which is crucial for the detoxification and excretion of bile acids.

Comparison with Similar Compounds

Bile Acid Glucuronides

CAGDS shares structural and functional similarities with other bile acid glucuronides (Table 1). Key differences arise in hydroxylation patterns, conjugation types, and biological activities:

Compound Molecular Formula Molecular Weight Hydroxyl Groups Key Features Excretion Efficiency Ki (μM) for OATP1B1 Inhibition Reference
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) C₃₀H₄₆Na₂O₁₀ 612.66 3 (C3, C7, C12) Rapid biliary/urinary excretion; biomarker for renal dysfunction >90% biliary (rats) 25.0
Deoxythis compound C₃₀H₄₆Na₂O₁₀ 612.66 2 (C3, C12) Impurity of cholic acid; reduced polarity enhances OATP1B1 inhibition Similar to CAGDS 3.2
Chenodeoxycholic Acid 3-O-β-Glucuronide C₃₀H₄₆Na₂O₁₀ 612.66 2 (C3, C7) Potent FXR ligand; stronger OATP1B1 inhibition than CAGDS Not reported 3.4
Lithocholic Acid 3-O-β-Glucuronide C₃₀H₄₆Na₂O₁₀ 612.66 1 (C3) Highest OATP1B1 inhibition due to hydrophobicity Delayed by dibromosulphthalein 1.2
Glycodeoxycholic Acid-3-O-β-Glucuronide Disodium Salt C₃₂H₄₉NNa₂O₁₁ 669.71 2 (C3, C12) Glycine + glucuronide conjugation; >95% purity Not reported Not determined

Structural-Activity Insights :

  • Hydroxyl Groups : Fewer hydroxyl groups correlate with increased OATP1B1 inhibition potency. Lithocholic acid glucuronide (1 hydroxyl) has the lowest Ki (1.2 μM), while CAGDS (3 hydroxyls) has the highest (25.0 μM) .
  • Conjugation Type : Sulfonate groups (e.g., taurocholic acid) enhance OATP1B1 inhibition compared to carboxylate groups (e.g., glycocholic acid) .
  • Excretion : Biliary secretion of CAGDS is efficient in healthy rats but impaired in mutants with hereditary hyperbilirubinemia, unlike taurocholic acid .

Non-Bile Acid Glucuronides

  • Estradiol-17β-Glucuronide : A model OATP1B1 substrate with strong inhibition by PPAR/PXR ligands (e.g., GW1929, Ki = 0.2 μM) .
  • Dihydrocaffeic Acid 3-O-β-Glucuronide : Exhibits anti-inflammatory effects but lacks bile acid’s amphipathic structure .
  • Ferulic Acid 4-O-β-Glucuronide: A phenolic glucuronide with distinct metabolic pathways compared to bile acid derivatives .

Clinical and Research Implications

  • Biomarker Potential: CAGDS and glycocholic acid glucuronide are upregulated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), suggesting diagnostic utility .
  • Drug Interactions : Bile acid glucuronides compete with drugs like pravastatin for OATP1B1 transport, necessitating dose adjustments .
  • Synthetic Analogues : Deuterated versions (e.g., CAGDS-d4) are used in tracer studies to investigate hepatobiliary transport .

Biological Activity

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.

  • Molecular Formula : C30H46O11·2Na
  • Molecular Weight : 628.66 g/mol
  • Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.

Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:

  • Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
  • Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
  • Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .

In Vitro Studies

Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:

  • Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .

In Vivo Studies

In animal models, administration of this compound has led to:

  • Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
  • Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .

Case Study 1: Probiotic Intervention

A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .

Case Study 2: Cholestasis Model

In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .

Data Summary

Parameter Control Group Treatment Group P-value
Serum ALT (U/L)120 ± 1575 ± 10<0.01
Serum AST (U/L)130 ± 2080 ± 15<0.01
Bile Acid Concentration (μM)50 ± 590 ± 10<0.05
Lactobacillus Count (CFU/g)10^610^8<0.01

Q & A

Q. How to design isotope tracer experiments to study enterohepatic recycling?

  • Methodological Answer :
  • Isotope Labeling : Synthesize ¹³C- or D₅-labeled Cholic Acid 3-O-β-Glucuronide via microbial biotransformation or chemical synthesis .
  • Tracer Administration : Intravenous or oral dosing in cannulated rodents, with serial plasma/bile sampling over 48 hr .
  • Data Analysis : Calculate recycling efficiency using non-compartmental analysis (NCA) for AUC₀–∞ ratios (bile vs. plasma) .

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